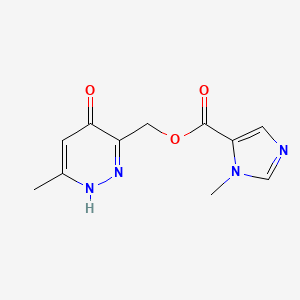![molecular formula C17H18N2O3 B7435115 [(3R)-5-oxopyrrolidin-3-yl] 6,7,8,9-tetrahydro-5H-carbazole-3-carboxylate](/img/structure/B7435115.png)
[(3R)-5-oxopyrrolidin-3-yl] 6,7,8,9-tetrahydro-5H-carbazole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(3R)-5-oxopyrrolidin-3-yl] 6,7,8,9-tetrahydro-5H-carbazole-3-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of pyrrolidine and carbazole, which are known for their biological and pharmacological properties.
Mecanismo De Acción
The mechanism of action of [(3R)-5-oxopyrrolidin-3-yl] 6,7,8,9-tetrahydro-5H-carbazole-3-carboxylate is not fully understood. However, it has been suggested that the compound may exert its biological effects by modulating various signaling pathways in the body. For example, it has been shown to inhibit the activity of certain enzymes that are involved in the production of reactive oxygen species (ROS), which are known to cause cellular damage and contribute to the development of various diseases.
Biochemical and Physiological Effects:
[(3R)-5-oxopyrrolidin-3-yl] 6,7,8,9-tetrahydro-5H-carbazole-3-carboxylate has been shown to have various biochemical and physiological effects in vitro and in vivo. For example, it has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of fungi and bacteria, and reduce oxidative stress in cells. In addition, it has been shown to improve cognitive function and memory in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
[(3R)-5-oxopyrrolidin-3-yl] 6,7,8,9-tetrahydro-5H-carbazole-3-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have low toxicity in animal studies. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are several future directions for research on [(3R)-5-oxopyrrolidin-3-yl] 6,7,8,9-tetrahydro-5H-carbazole-3-carboxylate. One area of interest is the development of new synthetic methods that can improve the yield and purity of the compound. Another area of interest is the investigation of the compound's potential as a therapeutic agent for various diseases, including cancer, neurodegenerative disorders, and infectious diseases. In addition, further studies are needed to elucidate the mechanism of action of the compound and to identify its molecular targets in the body.
Métodos De Síntesis
The synthesis of [(3R)-5-oxopyrrolidin-3-yl] 6,7,8,9-tetrahydro-5H-carbazole-3-carboxylate involves the reaction between pyrrolidine and carbazole in the presence of a suitable catalyst. This method has been reported in various scientific journals, and it has been shown to produce high yields of the desired product. The purity of the compound can be improved by using different purification techniques such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
[(3R)-5-oxopyrrolidin-3-yl] 6,7,8,9-tetrahydro-5H-carbazole-3-carboxylate has potential applications in various fields of scientific research. It has been studied for its anticancer, antifungal, and antibacterial properties. In addition, it has been investigated for its potential as an antioxidant, anti-inflammatory, and neuroprotective agent. The compound has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propiedades
IUPAC Name |
[(3R)-5-oxopyrrolidin-3-yl] 6,7,8,9-tetrahydro-5H-carbazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c20-16-8-11(9-18-16)22-17(21)10-5-6-15-13(7-10)12-3-1-2-4-14(12)19-15/h5-7,11,19H,1-4,8-9H2,(H,18,20)/t11-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBZYFEQCSINOLG-LLVKDONJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N2)C=CC(=C3)C(=O)OC4CC(=O)NC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2=C(C1)C3=C(N2)C=CC(=C3)C(=O)O[C@@H]4CC(=O)NC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(3R)-5-oxopyrrolidin-3-yl] 6,7,8,9-tetrahydro-5H-carbazole-3-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(dicyanomethyl)-N-[4-(1,1,2,2,2-pentafluoroethyl)phenyl]piperidine-1-carboxamide](/img/structure/B7435034.png)
![3-fluoro-N-[3-hydroxy-2-(hydroxymethyl)propyl]-N-methyl-5-nitrobenzenesulfonamide](/img/structure/B7435035.png)
![4-methoxy-N-[1-[5-(trifluoromethyl)-1H-imidazol-2-yl]ethyl]pyrimidin-2-amine](/img/structure/B7435037.png)
![1-[3-(Hydroxymethyl)cyclobutyl]-3-[5-(trifluoromethylsulfanyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B7435040.png)
![1-[[3-(2-hydroxypropan-2-yl)-1H-1,2,4-triazol-5-yl]methyl]-3-(3-propanoylphenyl)urea](/img/structure/B7435041.png)
![4-oxo-N-(3-propanoylphenyl)-2,3,6,7,9,9a-hexahydropyrimido[2,1-c][1,4]oxazine-1-carboxamide](/img/structure/B7435044.png)

![3-[(1-Methylbenzimidazol-2-yl)amino]-1,3,4,5-tetrahydro-1-benzazepin-2-one](/img/structure/B7435065.png)
![2-fluoro-1-methyl-N-[1-(4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrrolidin-3-yl]cyclopropane-1-carboxamide](/img/structure/B7435072.png)
![Methyl 5-[[4-(3-fluoro-4-methoxyphenyl)-4-oxobutanoyl]amino]-1-methylpyrazole-3-carboxylate](/img/structure/B7435088.png)
![1-(4-acetyl-3,5-dimethylphenyl)-3-[2-(4-methyl-1H-indol-3-yl)ethyl]urea](/img/structure/B7435095.png)
![[4-[5-(Difluoromethyl)-4-(2-methylpropyl)-1,2,4-triazol-3-yl]piperazin-1-yl]-(furan-2-yl)methanone](/img/structure/B7435101.png)

![Methyl 2-[1-[(3,5-dimethyl-1-phenylpyrazol-4-yl)carbamoyl]pyrrolidin-3-yl]acetate](/img/structure/B7435125.png)